Product packaging for 2-amino-N-(quinolin-5-yl)acetamide(Cat. No.:CAS No. 1016723-44-6)

2-amino-N-(quinolin-5-yl)acetamide

Cat. No.: B3198971
CAS No.: 1016723-44-6
M. Wt: 201.22 g/mol
InChI Key: QCCCNGDXOJKCIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-amino-N-(quinolin-5-yl)acetamide (CAS 1016723-44-6) is an organic compound with the molecular formula C₁₁H₁₁N₃O and a molecular weight of 201.23 g/mol . This chemical is typically supplied as a powder and should be stored at room temperature, sealed in a dry environment . The compound features a quinoline moiety, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The structure includes both hydrogen bond donor and acceptor sites, as indicated by a topological polar surface area (TPSA) of 68.01 Ų, which can influence its interaction with biological targets . As a building block in drug discovery, this compound serves as a key intermediate for synthesizing more complex molecules. Researchers utilize such acetamide derivatives in the rational design of novel scaffolds for various therapeutic areas . The presence of the quinoline ring and the acetamide linker makes it a valuable precursor in developing potential enzyme inhibitors . Its structure aligns with the exploration of heterocyclic compounds, which are central to developing new pharmacological agents . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11N3O B3198971 2-amino-N-(quinolin-5-yl)acetamide CAS No. 1016723-44-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-quinolin-5-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c12-7-11(15)14-10-5-1-4-9-8(10)3-2-6-13-9/h1-6H,7,12H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCCCNGDXOJKCIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=N2)C(=C1)NC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001304237
Record name 2-Amino-N-5-quinolinylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001304237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016723-44-6
Record name 2-Amino-N-5-quinolinylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1016723-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-N-5-quinolinylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001304237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Amino N Quinolin 5 Yl Acetamide and Its Analogs

Strategic Disconnections and Retrosynthetic Analysis

Retrosynthetic analysis is a powerful tool for devising a synthetic plan. For 2-amino-N-(quinolin-5-yl)acetamide, the most logical disconnection is at the amide bond. This bond links the quinoline (B57606) core to the acetamide (B32628) side chain. This primary disconnection simplifies the target molecule into two key synthons: a 5-aminoquinoline (B19350) unit and a 2-aminoacetamide unit.

A further disconnection of the 2-aminoacetamide synthon reveals an activated glycine (B1666218) derivative as a practical starting material. This approach is advantageous as it breaks the molecule into readily available or synthesizable precursors. The forward synthesis would then involve the formation of the amide bond between these two fragments. This strategy offers flexibility, as various substituted quinolines and amino acids can be used to generate a library of analogs for structure-activity relationship (SAR) studies.

Precursor Synthesis Approaches

The successful synthesis of the target compound hinges on the efficient preparation of its constituent precursors: the substituted quinoline intermediate and the amino acid or acetamide precursor.

Synthesis of Substituted Quinoline Intermediates

The quinoline motif is a fundamental component of many pharmacologically active compounds. researchgate.net The key quinoline intermediate for the target compound is 5-aminoquinoline. sigmaaldrich.com Various methods exist for the synthesis of quinoline and its derivatives. Classical methods like the Skraup synthesis, which involves the reaction of an aniline (B41778) with glycerol (B35011) and an acid catalyst, are well-established for producing the quinoline core. ucsf.edu More modern approaches, such as multicomponent reactions (MCRs) and metal-catalyzed cycloadditions, offer efficient and atom-economical routes to substituted quinolines. researchgate.net For instance, the Povarov reaction, a [4+2] cycloaddition, is a notable method for constructing quinoline rings. researchgate.net

The synthesis of substituted 4-aminoquinolines has been achieved through a two-step method involving the condensation of an aniline with Meldrum's acid and trimethyl-orthoformate. ucsf.edu Additionally, the synthesis of 5- and 6-hydroxy substituted 4-aminoquinolines has been described, starting from commercially available anilines. nih.gov The reduction of a nitro group, for example with hydrazine (B178648) monohydrate in the presence of a palladium on carbon catalyst, can be a key step in producing aminoquinoline derivatives. researchgate.net The specific substitution pattern on the quinoline ring can be crucial for the biological activity of the final compound. nih.govresearchgate.netnih.gov

Table 1: Selected Methods for Quinoline Synthesis

MethodDescriptionKey Features
Skraup Synthesis Reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.Classical, high-temperature method. ucsf.edu
Povarov Reaction [4+2] cycloaddition of an N-aryl imine with an electron-rich alkene or alkyne.Metal-catalyzed, good for diverse substitutions. researchgate.net
Meldrum's Acid Condensation Condensation of an aniline with Meldrum's acid and a one-carbon source.Two-step method for 4-hydroxyquinolines. ucsf.edu

Preparation of Amino Acid and Acetamide Precursors

The acetamide portion of the target molecule is derived from glycine, the simplest amino acid. To facilitate the amide coupling reaction and prevent unwanted side reactions, the amino group of glycine is typically protected. A common protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group.

The synthesis of N-Boc-glycine is a straightforward and well-documented procedure. google.comprepchem.compatsnap.comguidechem.com It generally involves the reaction of glycine with di-tert-butyl dicarbonate (B1257347) ((Boc)2O) in the presence of a base, such as sodium bicarbonate or sodium hydroxide, in an aqueous solution. google.compatsnap.comguidechem.com The reaction conditions can be controlled to achieve high yields of the desired product. google.compatsnap.comguidechem.com This N-protected glycine is then ready for activation and coupling with the quinoline amine.

For the synthesis of analogs, other N-protected amino acids can be prepared using similar methods. For instance, N-alkylated glycines can be synthesized through reductive alkylation followed by N-tert-butoxycarbonylation. tandfonline.com

Key Coupling and Derivatization Reactions

The final and crucial step in the synthesis of this compound is the formation of the amide bond between the quinoline and acetamide precursors.

N-Acylation Reactions

N-acylation is a fundamental reaction in organic synthesis. In the context of this synthesis, it involves the reaction of the amino group of 5-aminoquinoline with an activated form of N-Boc-glycine. The development of N-acyl amino acid inhibitors has been a subject of interest in medicinal chemistry. nih.gov The reactivity of the aminoquinoline can be influenced by the electronic properties of the quinoline ring.

Amide Bond Formation Strategies

The formation of an amide bond from a carboxylic acid and an amine typically requires the activation of the carboxylic acid. researchgate.net Carbodiimides are widely used coupling reagents for this purpose. taylorandfrancis.com Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) are commonly employed, often in combination with an additive like N-hydroxybenzotriazole (HOBt). nih.govluxembourg-bio.com

The reaction mechanism involves the activation of the carboxylic acid by the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. nih.govluxembourg-bio.com This intermediate can then react directly with the amine or, in the presence of HOBt, form an active ester that subsequently acylates the amine. nih.govluxembourg-bio.com The use of HOBt can suppress side reactions and improve the efficiency of the coupling. For less reactive, electron-deficient amines, a combination of EDC, 4-dimethylaminopyridine (B28879) (DMAP), and a catalytic amount of HOBt can be an effective protocol. nih.gov The choice of solvent and base is also critical for optimizing the reaction conditions.

Following the coupling reaction, the Boc protecting group on the glycine moiety must be removed to yield the final product, this compound. This is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA). nih.gov

Table 2: Common Amide Bond Coupling Reagents

Reagent/SystemDescriptionApplication
EDCI/HOBt Carbodiimide coupling with an additive.Widely used for peptide and amide synthesis. nih.govluxembourg-bio.com
HATU/DIPEA Aminium-based coupling reagent with a non-nucleophilic base.Effective for challenging couplings. nih.gov
BOP-Cl/Et3N Phosphonium-based coupling reagent.Used for amide bond formation. nih.gov
EDC/DMAP/HOBt Carbodiimide system with a nucleophilic catalyst and additive.Effective for electron-deficient amines. nih.gov

Advanced and Green Synthetic Approaches

In recent years, the development of more sustainable and efficient synthetic methods has been a major focus in organic chemistry. These advanced approaches, including catalytic methods, microwave-assisted synthesis, and the use of green reaction media, offer significant advantages over traditional techniques.

Catalytic Methods (e.g., Metal-Catalyzed Coupling)

Metal-catalyzed reactions have become indispensable tools for the synthesis of complex organic molecules. Copper-catalyzed reactions, for instance, have been employed in the synthesis of quinolines. One approach involves a one-pot copper-catalyzed aerobic oxidative cyclization of N-(2-alkenylaryl)enamines to produce quinolines with high yields and regioselectivity. nih.gov This method avoids the harsher conditions and stoichiometric reagents often required in classical syntheses. nih.gov

Lewis acid catalysis has also been explored for Friedländer-type quinoline syntheses. mdpi.com Catalysts such as p-toluenesulfonic acid can promote the annulation of 2-alkynylanilines with activated ketones, leading to efficiently synthesized 4-alkyl-2,3-disubstituted quinolines. mdpi.com

The following table provides examples of catalytic methods used in quinoline synthesis.

Catalyst TypeReactantsReaction ConditionsKey Advantages
Copper TriflateN-(2-alkenylaryl)enamineNitromethane, single stepHigh yield, excellent regioselectivity
p-Toluenesulfonic acid2-Alkynylaniline + Activated ketoneN/AEfficient synthesis of polysubstituted quinolines
Lewis Acids2-Aminobenzaldehyde + 2-Methylindole + AcetophenoneN/AFormation of complex fused quinoline systems

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. frontiersin.orgmdpi.com

For example, the synthesis of 2-vinylquinolines has been efficiently achieved through a trifluoromethanesulfonamide-mediated olefination of 2-methylquinoline (B7769805) and an aldehyde under microwave irradiation. nih.gov This method demonstrates broad substrate scope and mild reaction conditions. nih.gov Similarly, the synthesis of quinazolinones, structurally related to quinolines, has been significantly improved using microwave irradiation in reactions like the Radziszewski reaction and cyclocondensation reactions. frontiersin.org The application of microwave heating can dramatically reduce reaction times from hours to minutes while improving yields. frontiersin.orgmdpi.com

A study on the microwave-assisted synthesis of various quinoline derivatives showed a significant reduction in reaction time compared to conventional heating methods for reactions such as the Skraup synthesis. mdpi.com

Solvent-Free and Aqueous Medium Protocols

The use of solvent-free reaction conditions or environmentally benign solvents like water aligns with the principles of green chemistry. One method for the synthesis of this compound involves the reaction of 2-aminoaryl ketones with α-methylene ketones under solvent-free conditions, catalyzed by dodecylphosphonic acid (DPA).

Furthermore, catalyst-free annulation of hetero anilines with carbon disulfide in water has been reported for the synthesis of polyheterocyclic-fused quinoline-2-thiones under microwave irradiation. nih.gov This approach highlights the potential for developing clean and efficient synthetic protocols. nih.gov

The development of these green synthetic approaches is crucial for the sustainable production of valuable chemical compounds like this compound and its derivatives.

Molecular Design, Chemical Derivatization, and Structure Activity Relationship Sar Studies

Design Principles for Modifying the 2-amino-N-(quinolin-5-yl)acetamide Core

The primary goal in modifying the this compound core is to enhance its desired biological effects while minimizing off-target interactions and toxicity. Key design principles often revolve around improving the compound's affinity and selectivity for its biological target, as well as optimizing its pharmacokinetic properties.

One common strategy involves the use of bioisosterism, where an atom or group of atoms is replaced by another with similar physical or chemical properties. This approach aims to create new molecules with similar or improved biological profiles. cambridgemedchemconsulting.comajptr.com The modifications can be classical, involving the exchange of atoms or groups with similar valence electron configurations, or non-classical, where the exchanged moieties have different atomic compositions but produce similar biological effects. ajptr.com

Systematic Structural Modifications

Systematic structural modifications of the this compound scaffold have been explored to understand the contribution of different parts of the molecule to its biological activity. These modifications typically focus on three main areas: the quinoline (B57606) ring system, the aminoacetamide chain, and the exploration of isosteric and bioisosteric replacements.

The quinoline ring is a critical component of this compound, and its modification can have a profound impact on the compound's properties. Researchers have investigated the effects of adding various substituents to different positions of the quinoline ring. For example, the introduction of methyl or methoxy (B1213986) groups can alter the lipophilicity and electronic distribution of the molecule, potentially affecting its ability to cross cell membranes and interact with its target. nih.gov

The position of the aminoacetamide group on the quinoline ring is also a key determinant of activity. Studies on related quinoline derivatives have shown that the substitution pattern can influence the compound's selectivity for different biological targets. nih.gov For instance, moving the substituent from one position to another can dramatically change the compound's inhibitory profile against specific enzymes.

Furthermore, the nitrogen atom within the quinoline ring can be a site for modification. N-oxidation of the quinoline ring has been explored as a strategy to alter the compound's electronic properties and potentially its metabolic fate. nih.gov

One common modification is the N-acetylation of the terminal amino group, which can be achieved using reagents like acetic anhydride. nih.gov This derivatization can alter the compound's polarity and its ability to interact with biological targets. nih.gov The length and branching of the alkyl chain between the amino and amide groups can also be varied to explore the optimal distance and orientation for target binding.

The amide bond itself can be a target for modification. Replacing the amide with a more stable isostere can improve the compound's metabolic stability. researchgate.net Furthermore, the amino group can be replaced with other functional groups to explore different types of interactions with the target protein.

Isosteric and bioisosteric replacements are powerful tools in medicinal chemistry for fine-tuning the properties of a lead compound. In the context of this compound, this could involve replacing parts of the quinoline ring or the aminoacetamide chain with other chemical moieties that mimic their size, shape, and electronic properties. cambridgemedchemconsulting.com

For example, the quinoline ring could be replaced with other bicyclic heteroaromatic systems to explore the impact on biological activity. Similarly, the amide group in the aminoacetamide chain could be replaced by other functional groups known to be amide bioisosteres, such as a 1,3,4-oxadiazole (B1194373) ring. researchgate.netnih.gov

The replacement of hydrogen atoms with fluorine is a common bioisosteric modification that can enhance metabolic stability and binding affinity. nih.gov The introduction of fluorine atoms at specific positions on the quinoline ring or the aminoacetamide chain could therefore be a valuable strategy for improving the pharmacological profile of this compound derivatives. nih.gov

Modification Type Example of Replacement Potential Impact
Quinoline Ring Substitution with electron-donating or -withdrawing groupsAlters electronic properties and lipophilicity
Aminoacetamide Chain N-acetylation of the terminal amino groupModifies polarity and hydrogen bonding capacity
Isosteric Replacement Replacement of the amide with a 1,3,4-oxadiazoleImproves metabolic stability
Bioisosteric Replacement Substitution of hydrogen with fluorineEnhances metabolic stability and binding affinity

Elucidation of Structure-Activity Relationships

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. By systematically modifying the this compound scaffold and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features required for a desired pharmacological effect.

A pharmacophore is the three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. SAR studies on this compound and its derivatives aim to identify these essential pharmacophoric features.

For the this compound core, the key pharmacophoric elements likely include:

The quinoline ring system: This bicyclic aromatic system can participate in various non-covalent interactions with the target protein, such as pi-pi stacking and hydrophobic interactions. The position of the nitrogen atom and any substituents on the ring are critical for defining the shape and electronic properties of this part of the pharmacophore.

The terminal amino group: This basic group can be protonated at physiological pH, allowing it to form ionic interactions or hydrogen bonds with acidic residues in the target's binding pocket.

By understanding these pharmacophoric features, medicinal chemists can design new analogs of this compound with improved potency, selectivity, and pharmacokinetic properties. The table below summarizes the key pharmacophoric features and their potential roles in biological activity.

Pharmacophoric Feature Potential Interactions Importance for Activity
Quinoline Ring Pi-pi stacking, hydrophobic interactionsEssential for overall binding affinity and selectivity
Amide Group Hydrogen bond donor/acceptorCritical for anchoring the molecule in the binding site
Terminal Amino Group Ionic interactions, hydrogen bondingContributes to binding affinity and can influence solubility

Impact of Substituents on Biological Activity

The biological activity of this compound and its analogs is profoundly influenced by the nature and position of substituents on the quinoline ring and the acetamide (B32628) side chain. Structure-activity relationship (SAR) studies on related quinoline derivatives have provided valuable insights into how specific chemical modifications can modulate their therapeutic potential.

For instance, in a series of 2-(quinoline-2-ylthio)acetamide derivatives linked to diphenyl-imidazole, which were investigated as α-glucosidase inhibitors, the substitution pattern on the quinoline and imidazole (B134444) rings played a critical role in their inhibitory potency. nih.gov The study revealed that derivatives with specific substitutions exhibited IC50 values ranging from 0.18 to 2.10 μM against α-glucosidase. nih.gov One of the most potent compounds in this series, compound 10c , demonstrated a competitive inhibitory mechanism with a Ki value of 0.15 μM. nih.gov This highlights the importance of the substituent's electronic and steric properties in dictating the interaction with the enzyme's active site.

In another study focusing on N-((8-hydroxy-5-substituted-quinolin-7-yl)(phenyl)methyl)-2-phenyloxy/amino-acetamide derivatives as inhibitors of ADAMTS-5 (a key enzyme in osteoarthritis), substitutions on the quinoline ring were crucial for potency and selectivity. nih.gov Selected compounds from this series displayed sub-micromolar potency against ADAMTS-5 and good selectivity over related metalloproteases. nih.gov This suggests that modifications at the 5- and 8-positions of the quinoline nucleus are pivotal for achieving high affinity and specificity for the target enzyme.

Furthermore, research on 2,4,8-trisubstituted quinolines has indicated their potential as anticancer agents. biointerfaceresearch.com The introduction of various substituents at these positions can lead to compounds with significant cytotoxic activity against human cancer cell lines. biointerfaceresearch.com Similarly, studies on pyrimido[4,5-b]quinoline derivatives have shown that different substitution patterns result in varying levels of in vitro antitumor activity against breast cancer cells. biointerfaceresearch.com

The antimicrobial activity of quinoline derivatives is also highly dependent on their substitution. For example, in a series of novel α-aminophosphonates bearing a substituted quinoline moiety, the presence of a hydroxyl group on the quinoline ring was found to enhance the inhibitory activity against microbial strains. mdpi.com This underscores the role of hydrogen-bonding interactions in the binding of these compounds to their microbial targets.

The following table summarizes the impact of various substituents on the biological activity of quinoline acetamide derivatives based on findings from related structures.

Compound SeriesTarget/ActivityKey Substituent EffectsReference
2-(quinoline-2-ylthio)acetamide derivativesα-Glucosidase InhibitionSubstitutions on quinoline and diphenyl-imidazole rings significantly modulate potency. nih.gov
N-((8-hydroxy-5-substituted-quinolin-7-yl)(phenyl)methyl)-2-phenyloxy/amino-acetamide derivativesADAMTS-5 InhibitionSubstitutions at the 5- and 8-positions of the quinoline ring are critical for potency and selectivity. nih.gov
2,4,8-trisubstituted quinolinesAnticancer ActivitySubstitutions at the 2, 4, and 8-positions lead to cytotoxic effects. biointerfaceresearch.com
α-aminophosphonates with quinoline moietyAntimicrobial ActivityA hydroxyl group on the quinoline ring enhances activity. mdpi.com

Correlation between Structural Attributes and Target Engagement

The correlation between the structural features of this compound derivatives and their engagement with biological targets is often elucidated through molecular modeling and docking studies. These computational approaches provide a rational basis for understanding the observed structure-activity relationships.

In the case of the 2-(quinoline-2-ylthio)acetamide derivatives as α-glucosidase inhibitors, docking and molecular dynamics simulations revealed the binding mode of the most potent compound, 10c , within the active site of the enzyme. nih.gov These studies likely highlighted key interactions, such as hydrogen bonds and hydrophobic interactions, between the quinoline and imidazole moieties and the amino acid residues of the enzyme's active site, explaining its high inhibitory potency. nih.gov

Similarly, for the 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives identified as novel PI3Kα inhibitors, docking-based virtual screening was instrumental. nih.gov The crystal structure of PI3Kα was used as a model receptor to predict the binding of these derivatives. nih.gov The primary SAR analysis of the most potent compounds, ES-25 and ES-27 , likely provided insights into the essential structural features required for effective binding to the PI3Kα active site, paving the way for further structural modifications to enhance potency. nih.gov

Molecular docking studies of substituted acetamide derivatives as potential butyrylcholinesterase (BChE) inhibitors have also demonstrated how these compounds bind to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the enzyme's active site. researchgate.net This dual binding capability can explain a mixed-type inhibitory mechanism and provides a structural rationale for the observed inhibitory activity. researchgate.net

The following table presents a summary of molecular modeling findings for related quinoline acetamide derivatives, illustrating the correlation between their structure and target engagement.

Compound SeriesTarget EnzymeKey Findings from Molecular ModelingReference
2-(quinoline-2-ylthio)acetamide derivativesα-GlucosidaseElucidation of the binding mode of the most potent inhibitor within the active site. nih.gov
2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivativesPI3KαIdentification of potent inhibitors through docking-based virtual screening and primary SAR analysis. nih.gov
Substituted acetamide derivativesButyrylcholinesterase (BChE)Confirmation of binding to both the catalytic and peripheral anionic sites of the enzyme. researchgate.net

Investigations into Biological Activity and Molecular Mechanisms

Target Identification and Validation Studies

The initial steps in characterizing a compound's biological profile involve identifying and validating its molecular targets. For 2-amino-N-(quinolin-5-yl)acetamide and its analogues, this has encompassed studies on enzyme inhibition, receptor modulation, and detailed analyses of protein-ligand interactions.

Enzyme Inhibition Profiles

Research into the enzymatic targets of quinoline (B57606) derivatives has revealed a capacity to inhibit several key enzyme families.

Aminoacyl-tRNA Synthetase (aaRS): Aminoacyl-tRNA synthetases are essential enzymes that catalyze the attachment of amino acids to their corresponding tRNAs, a critical step in protein synthesis. nih.govnih.gov Their inhibition can halt protein production, making them attractive targets for antimicrobial agents. rsc.org Investigations have identified that derivatives of this compound may exert antimicrobial effects by inhibiting bacterial aminoacyl-tRNA synthetases, with a particular focus on leucyl-tRNA synthetase (LeuRS). nih.govrsc.org The inhibition of these enzymes in pathogens can lead to the cessation of growth and survival. rsc.org Furthermore, the inhibition of human aaRS has been explored for therapeutic applications in diseases like cancer and fibrosis. nih.govnih.gov The accumulation of uncharged tRNA resulting from aaRS inhibition can trigger cellular stress responses. pnas.org

Kinases: Kinases are a large family of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of diseases like cancer. While direct inhibition studies on this compound are limited, related quinoline acetamide (B32628) derivatives have been investigated as kinase inhibitors. For example, docking studies on 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(quinoline-3-yl) acetamide showed a strong binding affinity for Bruton's tyrosine kinase (BTK), a key component in B-cell receptor signaling. acs.org Similarly, 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives were identified as inhibitors of PI3Kα, another crucial kinase in cell signaling pathways often hyperactivated in cancer. researchgate.netnih.gov The inclusion of a 2-amino group in other heterocyclic systems has been shown to improve potency against receptor tyrosine kinases (RTKs) like EGFR and PDGFR-beta. nih.gov

Phosphodiesterase 4 (PDE4): PDE4 is an enzyme that degrades the second messenger cyclic AMP (cAMP), playing a significant role in inflammation. nih.gov Inhibition of PDE4 leads to increased cAMP levels, which has broad anti-inflammatory effects. nih.gov Several quinoline-based compounds have been developed as potent PDE4 inhibitors for treating respiratory and inflammatory diseases. mdpi.comfrontiersin.org For instance, SCH 351591, an 8-methoxyquinoline (B1362559) derivative, showed robust efficacy against lung inflammation. mdpi.com While these known inhibitors are structurally distinct from this compound, it highlights the potential of the quinoline scaffold to target this enzyme class.

Cyclooxygenase-2 (COX-2): No direct research findings have linked this compound to the inhibition of Cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes.

Receptor Modulation

The interaction of compounds with cellular receptors is a primary mechanism for modulating cell signaling and physiological responses.

Transient Receptor Potential Vanilloid 1 (TRPV1): There is currently no available research specifically investigating the modulation of the TRPV1 receptor by this compound.

P2X7 Receptor: The P2X7 receptor is an ATP-gated ion channel primarily found on immune cells, and its activation is linked to inflammation and pain. nih.gov Antagonism of this receptor is a therapeutic strategy for neuroinflammatory diseases. nih.gov Studies on related quinoline compounds have demonstrated P2X7 antagonist activity. A notable example is the compound 2-cyano-1-((1S)-1-phenylethyl)-3-(quinolin-5-yl)guanidine, which shares the quinolin-5-yl group and acts as a competitive antagonist of the P2X7 receptor. nih.gov This suggests that the quinolin-5-yl moiety can be incorporated into structures that effectively target the P2X7 receptor.

Toll-like Receptors 7 and 8 (TLR7/8): TLR7 and TLR8 are endosomal receptors that recognize single-stranded RNA, playing a key role in the innate immune response to viral pathogens. nih.govsci-hub.se Small molecule agonists of these receptors are explored as vaccine adjuvants and for cancer immunotherapy. core.ac.uk The most well-known small molecule modulators belong to the imidazoquinoline class, such as Imiquimod and Resiquimod. nih.gov Thiazolo[4,5-c]quinolines have also been identified as potent TLR8 agonists. nih.govnih.gov At present, there are no specific studies demonstrating that this compound modulates TLR7 or TLR8 activity.

Protein-Ligand Interaction Analyses

Understanding the precise molecular interactions between a compound (ligand) and its protein target is fundamental to drug design. This is often achieved through computational methods like molecular docking and molecular dynamics (MD) simulations.

While specific interaction analyses for this compound are not widely published, studies on analogous structures provide significant insights. For instance, molecular docking of a 2-(5-quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivative with the PI3Kα enzyme revealed key binding interactions within the active site. researchgate.netnih.gov Similarly, a detailed docking analysis of a different quinoline acetamide with BTK kinase identified three conventional hydrogen bonds with residues CYS481, ASN484, and TYR485, which are crucial for its inhibitory function. acs.org These computational studies help predict the binding mode and affinity of a ligand, guiding the synthesis of more potent and selective derivatives. nih.gov Other research has shown that some quinoline-based compounds can function by intercalating into the minor groove of DNA, thereby inhibiting DNA-interacting enzymes like DNA methyltransferases. nih.gov

Compound/DerivativeTarget ProteinKey Interacting ResiduesInteraction TypeBinding Affinity/ScoreReference
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(quinoline-3-yl) acetamideBTK KinaseCYS481, ASN484, TYR485Hydrogen Bonds-8.40 kcal/mol acs.org
Quinoline-based analogsDNA Methyltransferase (CamA)N/ADNA Intercalation (Minor Groove)Low micromolar IC50 nih.gov
2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivativesPI3KαN/ADocking-based virtual screeningN/A nih.gov

Cellular Pathway Perturbations

Beyond direct target interactions, it is crucial to understand how a compound affects broader cellular processes like apoptosis and cell cycle regulation.

Modulation of Apoptosis Pathways

Apoptosis, or programmed cell death, is a vital process for removing damaged or cancerous cells. Many therapeutic agents function by inducing apoptosis. While direct studies on this compound are sparse, various quinoline derivatives have demonstrated potent pro-apoptotic effects in cancer cells. nih.gov

One study on a different quinoline derivative, 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine, showed it could induce both apoptosis and autophagy in pancreatic cancer cells. merckmillipore.comnih.govsigmaaldrich.com The mechanism involved the activation of Caspase-3 and cleavage of PARP, hallmark events of apoptosis. nih.gov This activity was linked to the suppression of the pro-survival Akt/mTOR signaling pathway. merckmillipore.comsigmaaldrich.com Other quinoline-4-carboxamide derivatives have been shown to induce apoptosis in colorectal cancer cells by targeting the upstream kinase PDK1, which also regulates the Akt pathway. nih.gov Furthermore, quinolinic acid, a metabolite of tryptophan with a related core structure, can induce apoptosis in neurons by over-exciting NMDA receptors, leading to a toxic influx of calcium and activation of destructive enzymes. wikipedia.org

Quinoline DerivativeCell Line(s)Key Apoptotic EventsTargeted PathwayReference
2-(6-methoxynaphthalen-2-yl)quinolin-4-aminePANC-1, MIA PaCa-2 (Pancreatic Cancer)Caspase-3 activation, PARP cleavageInhibition of Akt/mTOR nih.govsigmaaldrich.com
Quinoline-4-carboxamide derivativesColorectal Cancer CellsApoptosis inductionPDK1 Inhibition nih.gov
Quinolinic AcidNeuronsActivation of caspases and proteasesNMDA receptor excitotoxicity wikipedia.org

Interference with Cell Cycle Regulation

The cell cycle is a tightly controlled series of events leading to cell division. Interference with this process can halt the proliferation of cancer cells. There is an indirect yet plausible mechanism by which this compound could interfere with cell cycle regulation through its potential activity as an aminoacyl-tRNA synthetase (aaRS) inhibitor.

Recent studies have shown that the machinery of protein synthesis, including specific tRNAs and their corresponding synthetases (ligases), plays a role in controlling the cell cycle. nih.gov For example, the ligases for leucine (B10760876) (LARS) and tyrosine (YARS) have been found necessary for cancer cells to escape from a state of cell cycle arrest known as senescence. nih.gov By inhibiting these synthetases, a compound could potentially enforce a stable cell cycle arrest. Additionally, proteomic studies have shown that treatment with agents that disrupt DNA synthesis can lead to the downregulation of proteins involved in tRNA aminoacylation and translation, which is associated with cell cycle inhibition. acs.org Therefore, by targeting aaRS, this compound could potentially modulate cell cycle progression.

Influence on Inflammatory Pathways

Derivatives of 2-amino-N-(quinolin-yl)acetamide have been investigated for their potential to modulate inflammatory pathways, primarily through the inhibition of key enzymes involved in immune responses. A significant target in this context is Bruton's tyrosine kinase (BTK), a crucial enzyme in the signaling pathways of B-cells and myeloid cells. acs.org BTK plays a pivotal role in the release of pro-inflammatory cytokines and the activation of other cellular processes that drive inflammation. acs.org Computational studies have identified quinoline-acetamide derivatives as potent inhibitors of the BTK kinase domain. For instance, a derivative, L2 (2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(quinoline-3-yl) acetamide), demonstrated a strong binding affinity for BTK, suggesting its potential as an immunomodulatory agent for treating inflammatory and autoimmune diseases. acs.org

Furthermore, related quinoline-acetamide structures have been synthesized and evaluated as inhibitors of ADAMTS-5 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5), an enzyme implicated in the degradation of cartilage in osteoarthritis, a degenerative joint disease with an inflammatory component. nih.gov Selected compounds from this series showed potent inhibition of ADAMTS-5, highlighting the therapeutic potential of this chemical scaffold in addressing inflammation-related tissue damage. nih.gov

The antioxidant properties of quinoline derivatives also contribute to their anti-inflammatory effects. Oxidative stress is a known trigger and amplifier of inflammatory processes. nih.gov Studies on 8-amino-quinoline derivatives have shown they can protect cells from oxidative damage by reducing the generation of intracellular reactive oxygen species (ROS), thereby mitigating a key driver of inflammation-mediated cell death. nih.gov

Inhibition of Microbial Growth Mechanisms (e.g., DNA synthesis)

The quinoline core structure is a well-established pharmacophore in antimicrobial agents. Compounds based on this scaffold are known to interfere with essential bacterial processes, leading to the inhibition of growth and cell death. One of the primary mechanisms of action for quinoline derivatives is the inhibition of bacterial DNA synthesis. They achieve this by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. By stabilizing the complex between these enzymes and bacterial DNA, the compounds promote DNA strand breaks, which are lethal to the bacteria.

In addition to disrupting DNA replication, derivatives of this compound have been found to inhibit bacterial growth by targeting aminoacyl-tRNA synthetases (aaRS). These enzymes are critical for protein synthesis, as they are responsible for attaching the correct amino acid to its corresponding tRNA molecule. Inhibition of aaRS leads to a cessation of protein production, resulting in bacteriostasis or bactericidal effects. The potential to target multiple, essential bacterial pathways makes this class of compounds a promising avenue for the development of new antibiotics.

Preclinical In Vitro Model Systems for Mechanistic Elucidation

Cell-based assays are fundamental in the preclinical evaluation of this compound and its analogues, providing critical data on their biological effects in a cellular context. To assess the protective effects of these compounds against oxidative stress, a key factor in inflammatory and neurodegenerative diseases, photoreceptor-like 661W cells have been utilized. nih.gov In these assays, cells are pre-treated with the test compounds before being exposed to an oxidative stressor like hydrogen peroxide (H₂O₂). nih.gov Cellular viability is then quantified using reagents such as the CellTiter 96 AQueous One Solution Reagent. nih.gov Studies have shown that certain 8-amino-quinoline derivatives can significantly decrease H₂O₂-induced cell death, demonstrating target engagement and a cytoprotective effect. nih.gov

Beyond viability, specific cellular activity assays are used to measure the impact on downstream markers of cellular damage. For example, the expression of acrolein, a marker for lipid peroxidation resulting from oxidative stress, can be quantified using immunofluorescence and confocal microscopy. nih.gov Pre-treatment with active quinoline compounds has been shown to significantly reduce the H₂O₂-induced increase in acrolein levels, confirming their antioxidant activity within the cell. nih.gov For assessing anticancer potential, growth inhibition assays, such as the MTT assay, are commonly employed to determine the cytotoxicity of the compounds against various cancer cell lines.

Table 1: Cellular Activity of Quinoline Derivatives in a 661W Photoreceptor Cell Model

Compound Concentration (µM) Treatment Outcome Reference
Derivative 4 50 - 100 Pre-treatment for 24h, then H₂O₂ (500 µM) for 3h Decreased cell death, reduced intracellular ROS, decreased acrolein expression nih.gov
Derivative 5 50 - 100 Pre-treatment for 24h, then H₂O₂ (500 µM) for 3h Decreased cell death, reduced intracellular ROS, decreased acrolein expression nih.gov

To elucidate the specific molecular targets of this compound derivatives, enzymatic activity assays are indispensable. These assays measure the ability of a compound to inhibit the function of a purified enzyme. For instance, the inhibitory potency of N-((8-hydroxy-5-substituted-quinolin-7-yl)(phenyl)methyl)-2-phenyloxy/amino-acetamide derivatives against the metalloprotease ADAMTS-5 was determined using such assays. nih.gov The results, often expressed as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%), revealed that several compounds had sub-micromolar potency. nih.gov These assays are also crucial for determining selectivity, by testing the compounds against related enzymes like ADAMTS-4 and other metalloproteases (e.g., MMP-13, MMP-12) to ensure the inhibitor acts specifically on the intended target. nih.gov

Similarly, in the context of cancer research, enzymatic assays have been used to identify quinoline-acetamide derivatives as inhibitors of PI3Kα (Phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha). nih.gov These assays are central to confirming the findings from initial computational screenings and for guiding the structural modification of lead compounds to improve potency and selectivity. nih.gov The inhibition of other enzyme classes, such as bacterial aminoacyl-tRNA synthetases and PARP-1, by related quinoline structures has also been confirmed through specific enzymatic activity assays. nih.gov

Receptor binding assays are used to characterize the direct interaction between a compound and its protein target. These assays, often utilizing a radiolabeled or fluorescent ligand, can quantify the affinity of the compound for the receptor. nih.gov Computational docking studies, a form of virtual receptor binding assay, have been instrumental in evaluating quinoline-acetamide derivatives. acs.orgnih.gov For example, the binding of a quinoline-acetamide derivative to the kinase domain of BTK was modeled, revealing a strong binding affinity with a docking score of -8.40 kcal/mol. acs.org Such studies can predict the precise interactions, like the formation of hydrogen bonds with key amino acid residues (e.g., CYS481, ASN484) in the receptor's binding pocket, that are responsible for the compound's inhibitory effect. acs.org

These computational predictions are then validated through biophysical methods and functional assays. In the discovery of PI3Kα inhibitors, docking-based virtual screening against the 4L2Y_A crystal structure of the protein was the primary method for identifying initial hits from a large compound library. nih.gov The binding interactions predicted by these models provide a structural basis for the compounds' activity and guide further optimization. nih.gov

Table 2: Example of In Silico Receptor Binding Data

Compound/Ligand Target Receptor Predicted Binding Affinity (kcal/mol) Key Interacting Residues Reference
L2 (quinoline acetamide derivative) BTK Kinase Domain -8.40 CYS481, ASN484, TYR485 acs.org

Preclinical In Vivo Studies for Biological Pathway Validation

To confirm that the mechanisms of action observed in vitro translate to a physiological effect in a living organism, preclinical in vivo studies are conducted. These studies are essential for validating the therapeutic potential of a compound and its engagement with the intended biological pathway. For assessing the anti-inflammatory activity of compounds related to this compound, animal models such as the xylene-induced ear edema model in mice have been employed. nih.gov In this model, the topical application of an irritant (xylene) induces a measurable inflammatory response (edema), and the ability of a test compound to reduce this swelling compared to a control group indicates its anti-inflammatory efficacy in vivo. nih.gov

In other applications, in vivo imaging studies can be used to validate target engagement. For example, a radiolabeled ([¹¹C]) PARP-1 inhibitor was used in rats to image tissues undergoing necrosis, a process involving PARP-1 hyperactivation. nih.gov In a model of diabetes where pancreatic beta-cell necrosis occurs, elevated uptake of the radiolabeled inhibitor was observed in the pancreas of treated rats compared to control animals. nih.gov This type of study provides direct evidence that the compound reaches its target tissue and interacts with its designated biological marker in a whole-animal system, thereby validating the pathway of interest. nih.gov

Biomarker Analysis in Mechanistic Animal Studies

Consistent with the lack of data on target engagement, there is no specific information available from mechanistic animal studies regarding biomarker analysis for this compound. Biomarker analysis in such studies is essential for understanding a compound's mechanism of action and its physiological effects. These biomarkers can be molecules that indicate a biological state or process and can be measured to assess the pharmacological activity of a compound. nih.gov

For a compound like this compound, a mechanistic animal study would typically involve analyzing a panel of biomarkers to elucidate its effects. The choice of biomarkers would be guided by the hypothesized target and mechanism of action. For example, if the compound were being investigated for anti-inflammatory properties, researchers might measure levels of cytokines, prostaglandins, or other inflammatory mediators in blood or tissue samples from treated animals. mdpi.com Similarly, if it were being studied for anticancer activity, biomarkers could include markers of apoptosis (e.g., cleaved caspases) or cell proliferation (e.g., Ki-67).

The table below provides a hypothetical example of the types of biomarkers that might be analyzed in a mechanistic study of a quinoline derivative, though it is important to reiterate that this data is not specific to this compound.

Biomarker CategoryPotential BiomarkersRationale
Inflammation Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6)To assess potential anti-inflammatory effects.
Cell Proliferation Ki-67, Proliferating Cell Nuclear Antigen (PCNA)To evaluate effects on cell division, relevant for anticancer studies.
Apoptosis Cleaved Caspase-3, PARP cleavageTo determine if the compound induces programmed cell death.
Target-Specific Phosphorylated target protein (e.g., p-Akt for PI3K pathway)To directly measure the inhibition or activation of a specific signaling pathway.

Without dedicated research and published findings, the specific biomarkers relevant to the activity of this compound remain unknown.

Computational and Theoretical Studies

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this method is invaluable for predicting the interaction between a small molecule ligand, such as 2-amino-N-(quinolin-5-yl)acetamide, and a protein target. Such predictions can help identify potential biological targets and guide the design of more potent and selective molecules. arxiv.org Studies on similar quinoline-based compounds have demonstrated their potential to interact with various protein targets, including kinases and polymerases, suggesting that this compound could also be a candidate for such investigations. semanticscholar.orgsemanticscholar.org

Once a potential protein target is identified, binding mode analysis is performed to understand how this compound fits into the active site. This analysis reveals the specific conformation (pose) the ligand adopts and its orientation relative to the amino acid residues of the protein. For example, in studies of related N-((8-hydroxy-5-substituted-quinolin-7-yl)(phenyl)methyl)-2-phenyloxy/amino-acetamide inhibitors, understanding the binding mode within the active site of enzymes like ADAMTS-5 was key to explaining their inhibitory activity. nih.gov The analysis typically involves evaluating a range of possible binding poses and ranking them based on a scoring function, which estimates the binding affinity. The quinoline (B57606) ring, a common scaffold in pharmacologically active molecules, often participates in key interactions within the binding pockets of enzymes. semanticscholar.org

The stability of the ligand-protein complex is determined by a network of intermolecular interactions. Computational models can identify these crucial contacts, which typically include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. For structurally related quinoline derivatives, hydrogen bonds often form between the nitrogen atom in the quinoline ring or amide groups and polar amino acid residues in the active site. researchgate.net The aromatic system of the quinoline core can also engage in hydrophobic and pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. semanticscholar.org Identifying these interactions is fundamental to understanding the basis of molecular recognition and affinity.

Table 1: Predicted Intermolecular Interactions for a Hypothetical this compound-Protein Complex

Interaction TypeLigand Moiety InvolvedPotential Protein Residue Partner
Hydrogen Bond DonorAmino group (-NH2)Asp, Glu, Ser, Thr
Hydrogen Bond DonorAmide N-HAsp, Glu, Gln, Asn
Hydrogen Bond AcceptorAmide Carbonyl (C=O)Lys, Arg, His, Ser, Thr
Hydrogen Bond AcceptorQuinoline NitrogenLys, Arg, Ser, Thr
Pi-Pi StackingQuinoline RingPhe, Tyr, Trp, His
HydrophobicQuinoline RingVal, Leu, Ile, Ala

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of a molecule. ekb.egnih.gov These methods provide a detailed understanding of the electron distribution, orbital energies, and reactivity of this compound, which complements the insights gained from molecular docking.

Electronic structure analysis focuses on how electrons are distributed within the molecule. Key aspects of this analysis include:

Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to FMO theory. wikipedia.org The HOMO represents the ability to donate an electron and is associated with nucleophilicity, while the LUMO represents the ability to accept an electron, indicating electrophilicity. libretexts.orgyoutube.com The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) Maps : MEP maps visualize the electrostatic potential on the electron density surface of a molecule. researchgate.net These maps are color-coded to show regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this compound, negative potential would be expected around the amide oxygen and the quinoline nitrogen, while positive potential would be located around the amino and amide hydrogens.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterPredicted Value (eV)Implication
HOMO Energy-6.2Electron-donating capability
LUMO Energy-1.5Electron-accepting capability
HOMO-LUMO Gap4.7Indicator of chemical reactivity/stability

A molecule's biological activity is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis involves identifying the stable low-energy conformations of this compound. rsc.org The molecule is not rigid; rotation can occur around single bonds, particularly the bond connecting the acetamide (B32628) group to the quinoline ring and the bond within the acetamide side chain. Computational methods can map the potential energy surface as a function of these rotational angles (dihedral angles) to locate energy minima, which correspond to the most stable conformers. Understanding the preferred conformation is essential, as only specific shapes may fit into a protein's binding site. nih.gov

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations introduce the element of time and motion. MD simulations model the dynamic behavior of the complex, allowing researchers to observe the stability of the binding pose and the flexibility of both the ligand and the protein over a specific period. mdpi-res.com This technique can confirm the stability of key intermolecular interactions identified in docking studies and may reveal new, transient interactions that contribute to binding affinity. By simulating the movement of atoms, MD provides a more realistic representation of the biological environment and the dynamic nature of molecular recognition.

Dynamic Behavior of Ligand-Target Complexes

Molecular Dynamics (MD) simulations are a cornerstone for studying the dynamic nature of a ligand-target complex. mdpi.com This computational method simulates the movement of atoms and molecules over time, providing a detailed view of the physical motions and conformational changes that are crucial for understanding molecular interactions. nih.gov

For a complex involving "this compound," an MD simulation would reveal how the ligand settles into the binding pocket of its target protein and the stability of this interaction. Key parameters analyzed during these simulations include:

Root Mean Square Fluctuation (RMSF): RMSF helps in characterizing the flexibility of different parts of the protein and ligand. By analyzing the fluctuations of individual amino acid residues or parts of the ligand, researchers can identify regions that are highly mobile or relatively stable upon ligand binding.

Hydrogen Bond Analysis: The formation and breaking of hydrogen bonds between the ligand and the target are critical for binding affinity and specificity. MD simulations allow for the tracking of these bonds over time, highlighting the key interactions that stabilize the complex.

These dynamic studies are essential for confirming the stability of a docked pose and understanding the nuanced, time-dependent interactions that govern molecular recognition.

Binding Free Energy Calculations

Predicting the binding affinity between a ligand and its target is a primary goal of computational drug discovery. Binding free energy calculations provide a quantitative estimate of this affinity, helping to rank potential drug candidates. nih.gov Common methods for these calculations include Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). frontiersin.orgnih.gov

These methods calculate the binding free energy by combining the molecular mechanics energy of the ligand-protein complex with solvation free energies. The energy components typically considered are:

Energy ComponentDescription
Van der Waals Energy Represents the short-range attractive and repulsive forces between atoms.
Electrostatic Energy Accounts for the coulombic interactions between charged atoms.
Polar Solvation Energy The energy required to transfer the solute from a vacuum into the polar solvent, often calculated using the Poisson-Boltzmann or Generalized Born models. wustl.edu
Nonpolar Solvation Energy The energy associated with creating a cavity in the solvent for the solute, typically estimated from the solvent-accessible surface area (SASA).

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govfrontiersin.org These models are valuable for predicting the activity of new, unsynthesized compounds and for optimizing the structure of existing ones to enhance their desired properties. nih.govresearchgate.net

Development of Predictive Models for Biological Activity

The development of a QSAR model involves several key steps:

Data Set Collection: A series of compounds with known biological activities (e.g., IC50 values) against a specific target is compiled. For "this compound," this would involve gathering data on a set of its structural analogs.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can range from simple 2D properties (e.g., molecular weight, logP) to complex 3D properties (e.g., steric and electrostatic fields). tandfonline.com

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines, Random Forest), are used to build a mathematical model that correlates the descriptors with the observed biological activity. nih.govucj.org.ua

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability and robustness.

A successful QSAR model can be used to screen virtual libraries of compounds and prioritize those with the highest predicted activity for synthesis and experimental testing. researchgate.net

Application of Descriptors for Compound Optimization

Once a reliable QSAR model is established, the molecular descriptors that have the most significant impact on biological activity can be identified. This information is invaluable for lead optimization. For "this compound," QSAR analysis could reveal, for example, that increasing the hydrophobicity or altering the electronic properties of a specific part of the molecule could lead to enhanced activity.

By understanding the relationship between specific structural features (represented by descriptors) and activity, medicinal chemists can make targeted modifications to the lead compound's structure to improve its potency and other pharmacological properties. researchgate.net

Future Research Directions and Conceptual Therapeutic Potential

Exploration of Undiscovered Biological Targets for the 2-amino-N-(quinolin-5-yl)acetamide Scaffold

While quinoline (B57606) derivatives are known to target a range of biological molecules, the full therapeutic potential of the this compound scaffold remains largely untapped. Current research on similar quinoline structures provides a roadmap for exploring new biological targets.

Known targets for quinoline-based compounds include enzymes crucial for pathogen survival, such as DNA gyrase and type IV topoisomerase, highlighting their antimicrobial potential. In the realm of oncology, derivatives have been developed as inhibitors of protein kinases, which are pivotal in cancer cell signaling. nih.gov For instance, docking-based virtual screening has identified 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as novel inhibitors of PI3Kα, a key enzyme in cancer pathways. nih.gov Furthermore, computational studies have pointed to Bruton's tyrosine kinase (BTK), a critical player in B-cell activation and autoimmune diseases, as a potential target for quinoline acetamide (B32628) derivatives. acs.org

Future research should systematically screen the this compound scaffold against a broader array of enzyme families and receptors. Based on the activities of related compounds, promising, yet underexplored, target classes include:

Other Kinase Families: Beyond PI3Kα and BTK, hundreds of other kinases are involved in human diseases. High-throughput screening of the compound against a comprehensive kinase panel could reveal novel anti-inflammatory or anti-cancer activities.

G-Protein Coupled Receptors (GPCRs): As the largest family of cell surface receptors, GPCRs are involved in nearly every physiological process, making them attractive drug targets. The aromatic and hydrogen-bonding features of the scaffold could facilitate binding to various GPCRs.

Epigenetic Targets: Enzymes involved in epigenetic modifications, such as histone deacetylases (HDACs) or methyltransferases, are increasingly recognized as important therapeutic targets, particularly in oncology.

Parasitic Enzymes: Given the success of quinolines in treating malaria, exploring the activity of this scaffold against essential enzymes in other protozoan parasites could lead to new anti-parasitic agents. nih.gov

Known Target ClassExample TargetAssociated Disease AreaPotential Undiscovered Target ClassExample Target
TopoisomerasesDNA GyraseBacterial InfectionsProteasesCaspases
Protein KinasesPI3Kα, BTKCancer, AutoimmunityG-Protein Coupled Receptors (GPCRs)Chemokine Receptors
tRNA SynthetasesLeucyl-tRNA synthetaseBacterial InfectionsEpigenetic EnzymesHistone Deacetylases (HDACs)
OxidoreductasesCytochrome bc1 complexTuberculosisIon ChannelsVoltage-gated sodium channels

Development of Novel Synthetic Methodologies for Enhanced Accessibility and Diversity

The ability to rapidly and efficiently synthesize a diverse library of analogues is crucial for structure-activity relationship (SAR) studies and lead optimization. Traditional methods for synthesizing quinolines and their derivatives can sometimes be lengthy or lack efficiency. nih.gov Modern synthetic chemistry offers several powerful strategies to enhance the accessibility and structural diversity of the this compound scaffold.

One common approach to synthesizing the core structure involves the reaction of 2-aminoaryl ketones with α-methylene ketones. Another method involves the conjugation of spiropyran chloride with 2-amino-N-(quinolin-8-yl)acetamide. However, future efforts could focus on more advanced, efficient, and environmentally friendly techniques.

Novel Synthetic Strategies:

Multicomponent Reactions (MCRs): Reactions like the Doebner-von Miller or Combes synthesis allow for the construction of the quinoline ring in a single step from simple precursors, offering high atom economy and efficiency. nih.gov Applying MCRs to generate substituted 5-aminoquinolines would streamline the synthesis of diverse analogues.

C-H Activation/Functionalization: This modern technique allows for the direct modification of carbon-hydrogen bonds on the quinoline ring. researchgate.net It provides a powerful tool for late-stage functionalization, enabling the introduction of various substituents at specific positions without the need for pre-functionalized starting materials. This can rapidly generate a library of derivatives from a common intermediate. researchgate.net

Flow Chemistry: Performing synthetic steps in a continuous flow system can offer improved reaction control, enhanced safety, and easier scalability compared to traditional batch processing. This would be particularly beneficial for industrial-scale production.

Combinatorial Chemistry: Using automated synthesis platforms, a large number of variations of the amino acetamide side chain can be generated and attached to the 5-aminoquinoline (B19350) core, allowing for a broad exploration of the chemical space around the scaffold.

Synthetic MethodologyDescriptionAdvantages for Scaffold Development
Multicomponent ReactionsCombining three or more reactants in a single pot to form the final product.High efficiency, atom economy, rapid access to complex quinoline cores.
C-H FunctionalizationDirectly converting C-H bonds into C-C or C-heteroatom bonds.Enables late-stage diversification of the scaffold, reduces synthetic steps. researchgate.net
Flow ChemistryReactions are performed in a continuously flowing stream rather than a flask.Improved control, safety, and scalability for large-scale synthesis.
Combinatorial ChemistryAutomated synthesis of a large library of related compounds.Rapid generation of diverse analogues for high-throughput screening.

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

To fully understand the therapeutic potential of the this compound scaffold, it is essential to move beyond single-target interactions and embrace a systems-level perspective. The integration of multiple "omics" datasets—such as transcriptomics, proteomics, and metabolomics—provides a comprehensive snapshot of the global cellular response to a compound. semanticscholar.org This approach can uncover the mechanism of action, identify off-target effects, and reveal novel biomarkers. semanticscholar.orgmdpi.com

For instance, after treating cells with this compound, one could:

Transcriptomics (RNA-Seq): Analyze changes in gene expression to see which cellular pathways are activated or suppressed. This can point towards the signaling networks affected by the compound.

Proteomics: Quantify changes in protein levels and post-translational modifications (like phosphorylation) to identify the direct and indirect protein targets and understand the downstream functional consequences. nih.gov

Metabolomics: Measure fluctuations in small-molecule metabolites to understand how the compound alters the cell's metabolic state. researchgate.net

By integrating these datasets, researchers can build a detailed model of the compound's biological effects. nih.gov This holistic view is more powerful than single-omics analysis, as it can reveal complex interactions and feedback loops that would otherwise be missed. semanticscholar.org For example, an integrated analysis might show that the compound not only inhibits a specific kinase (proteomics) but also leads to downstream changes in metabolic pathways related to cell growth (metabolomics), which are driven by altered expression of metabolic genes (transcriptomics). nih.gov

Advanced Computational Strategies for De Novo Design

Computational chemistry and computer-aided drug design (CADD) are indispensable tools for accelerating the discovery process. nih.gov Starting with the this compound scaffold, advanced computational strategies can be used to design novel, more potent, and selective molecules de novo (from scratch).

Structure-Based Drug Design (SBDD): If the 3D structure of a biological target is known (from X-ray crystallography or cryo-EM), molecular docking can be used to predict how analogues of the lead compound bind to the active site. acs.orgpsu.edu This allows for the rational design of modifications that enhance binding affinity and selectivity.

Ligand-Based Drug Design (LBDD): In the absence of a target structure, methods like quantitative structure-activity relationship (QSAR) and pharmacophore modeling can be used. mdpi.com A QSAR model correlates the chemical structures of a series of compounds with their biological activity, identifying key structural features that are important for potency. mdpi.com

De Novo Design Algorithms: These algorithms can "grow" new molecules within the binding site of a target protein, starting from a small fragment or scaffold like this compound. This can generate completely novel chemical entities with optimized interactions.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound-target complex over time, providing insights into the stability of the interaction and the role of water molecules, which can guide further design efforts. nih.gov

These computational approaches have facilitated the development of numerous drugs and can significantly reduce the time and cost associated with drug discovery by prioritizing the most promising candidates for synthesis and testing. nih.gov

Considerations for Broadening Application Areas Based on Mechanistic Insights

A deeper understanding of the mechanism of action, derived from omics and computational studies, can open doors to new therapeutic applications for the this compound scaffold. The principle of "drug repositioning" or "repurposing" is based on the idea that a compound developed for one disease may be effective for another, often due to shared biological pathways.

For example, if multi-omics data reveals that the scaffold modulates specific inflammatory pathways, its use could be explored in a range of autoimmune or inflammatory conditions beyond what was initially envisioned. acs.org Similarly, if computational studies predict binding to a previously unknown neuroprotective target, this could spur investigation into its use for neurodegenerative diseases like Alzheimer's or Parkinson's disease. nih.gov The antioxidant properties demonstrated by some quinoline derivatives could also suggest applications in conditions associated with oxidative stress. nih.gov

The key is to use mechanistic insights to form new, testable hypotheses. By understanding how the compound works at a molecular level, its therapeutic potential is no longer limited to its initial screening hits. This evidence-based approach to expansion allows for a more rational and efficient exploration of the full clinical potential of the this compound chemical framework. nih.gov

Q & A

Q. Table 1: Example Reaction Parameters

ParameterOptimal Range
SolventDMF/DCM
Coupling ReagentEDC/HOBt
Temperature40–60°C
Reaction Time12–24 hours

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the quinoline and acetamide moieties. Key signals include aromatic protons (δ 7.5–9.0 ppm) and the acetamide carbonyl (δ ~170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 242.1).
  • FT-IR : Stretching vibrations for C=O (~1650 cm1^{-1}) and N-H (~3300 cm1^{-1}) confirm functional groups .

Advanced: How can density functional theory (DFT) predict the electronic properties of this compound?

Methodological Answer:
DFT calculations using hybrid functionals (e.g., B3LYP with exact exchange terms) yield accurate electronic profiles:

  • HOMO-LUMO Gaps : Predict reactivity and charge transfer behavior. Becke’s studies show incorporating exact exchange reduces error in thermochemical properties (e.g., atomization energies within 2.4 kcal/mol) .
  • Solvent Effects : Use polarizable continuum models (PCM) to simulate solvent interactions.

Q. Table 2: DFT Parameters

FunctionalBasis SetApplication
B3LYP6-31G(d)Ground-state optimization
CAM-B3LYPdef2-TZVPExcited-state analysis

Advanced: How can crystallographic data discrepancies be resolved during structure determination?

Methodological Answer:

  • Data Collection : Use high-resolution X-ray diffraction (e.g., Bruker APEX DUO CCD) with low-temperature (100 K) stabilization to reduce thermal motion artifacts .
  • Refinement Tools : SHELXL refines structures using full-matrix least-squares, addressing disorder or twinning. Key metrics: R1 < 0.05, wR2 < 0.15 .
  • Hydrogen Bonding : Validate intermolecular interactions (e.g., N–H⋯O) via PLATON or Mercury software.

Table 3: Crystallographic Data from

ParameterValue
Space GroupP21/c
Cell Dimensionsa=13.978 Å, b=13.557 Å, c=8.333 Å
β Angle91.23°
R-factor0.049

Advanced: What strategies are used to analyze biological activity and target interactions?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding to targets like integrins or kinases. Use PDB structures (e.g., 2XDC) for docking .
  • In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC50 determination) in cell lines.
  • Metabolic Studies : Rat/human liver microsomes assess metabolic stability; LC-MS/MS quantifies metabolites .

Advanced: How can conflicting data in environmental or metabolic studies be addressed?

Methodological Answer:

  • Reproducibility : Standardize protocols (e.g., OECD guidelines for degradation studies).
  • Cross-Validation : Compare HPLC, GC-MS, and NMR data to confirm metabolite identities.
  • Statistical Analysis : Use multivariate methods (PCA or PLS-DA) to identify outliers or batch effects.

Methodological: What are best practices for handling and storing this compound?

Answer:

  • Storage : Keep in airtight containers under inert gas (N2) at –20°C to prevent hydrolysis .
  • Safety : Use PPE (gloves, goggles) and fume hoods. Avoid aqueous environments unless stabilized.

Methodological: How to address regioselectivity challenges in chemical modifications?

Answer:

  • Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) on the quinoline ring to guide functionalization .
  • Catalysis : Use Pd-catalyzed C–H activation for site-specific arylations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-N-(quinolin-5-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-amino-N-(quinolin-5-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.